REACTION_SMILES
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[CH3:21][OH:22].[ClH:20].[F:1][CH:2]([c:3]1[cH:4][cH:5][c:6]([C:13](=[O:14])[O:15][CH3:16])[c:7]2[cH:8][cH:9][cH:10][cH:11][c:12]12)[F:17].[Na+:19].[OH-:18]>>[F:1][CH:2]([c:3]1[cH:4][cH:5][c:6]([C:13](=[O:14])[OH:15])[c:7]2[cH:8][cH:9][cH:10][cH:11][c:12]12)[F:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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COC(=O)c1ccc(C(F)F)c2ccccc12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(C(F)F)c2ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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O=C(O)c1ccc(C(F)F)c2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |